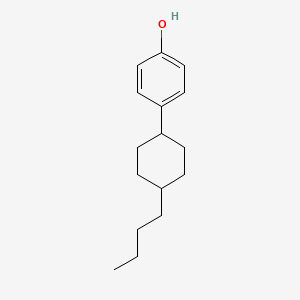

4-(trans-4-Butylcyclohexyl)phenol

Übersicht

Beschreibung

4-(trans-4-Butylcyclohexyl)phenol is an organic compound with the chemical formula C16H24O and a molecular weight of 232.37 g/mol . It is a white to almost white crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The preparation of 4-(trans-4-Butylcyclohexyl)phenol primarily involves the substitution reaction of aromatic compounds . One common method includes the hydrogenation of 4-tert-butylphenol in the presence of a catalyst supported on a carrier under superatmospheric pressure of hydrogen and at an elevated temperature . Another method involves the stereoselective reduction of 4-tert-butylcyclohexanone with ruthenium-aminophosphine complexes in the presence of hydrogen gas and base .

Analyse Chemischer Reaktionen

4-(trans-4-Butylcyclohexyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: It undergoes nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, ruthenium-aminophosphine complexes, and various oxidizing agents . The major products formed from these reactions include cyclohexanol derivatives and quinones .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-(trans-4-butylcyclohexyl)phenol is in liquid crystal displays. Research indicates that this compound enhances the stability and orientation of liquid crystal phases within polymer matrices. The unique steric properties of the bulky cyclohexyl group allow for improved alignment and performance in LCD applications .

Polymer Science

The compound is utilized in modifying polymers to enhance their thermal and mechanical properties. It serves as a component in the synthesis of poly(4-chloromethylstyrene) (PCMS) derivatives, which exhibit favorable solubility and processing characteristics for thin-film applications .

Key Properties for Polymer Applications :

- Thermal Stability : The introduction of bulky side groups like butylcyclohexyl contributes to enhanced thermal stability in polymer systems.

- Compatibility : Studies show that varying concentrations of this compound significantly affect the compatibility and phase behavior of polymer blends.

Potential Biological Applications

Emerging research suggests potential biological applications, including studies on its interaction with biological systems. Initial findings indicate it may have effects on cellular processes, although further investigation is required to fully understand its biological implications .

Case Study 1: Liquid Crystal Orientation

A study focused on the vertical orientation of liquid crystals in cells fabricated with varying concentrations of this compound demonstrated that increasing the molar fraction improved alignment stability and response times in LCDs. The results indicated optimal performance at concentrations above 15 mol% .

Case Study 2: Polymer Thin-Film Fabrication

Research into the use of this compound in polymer thin films highlighted its role as an effective additive that enhances solubility and processing conditions, allowing for low-temperature fabrication techniques. This has significant implications for developing flexible electronic devices .

Wirkmechanismus

The mechanism of action of 4-(trans-4-Butylcyclohexyl)phenol involves its interaction with molecular targets and pathways in biological systems. It can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the substituents in the aromatic ring . This reaction is facilitated by the presence of electron-attracting groups and strong nucleophilic reagents .

Vergleich Mit ähnlichen Verbindungen

4-(trans-4-Butylcyclohexyl)phenol can be compared with other similar compounds such as:

4-tert-Butylphenol: Similar in structure but lacks the cyclohexyl group.

4-tert-Butylcyclohexanol: Similar in structure but has a hydroxyl group instead of a phenol group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .

Biologische Aktivität

4-(trans-4-Butylcyclohexyl)phenol, a compound with significant industrial applications, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.

This compound (CAS No. 88581-00-4) is a phenolic compound characterized by a butylcyclohexyl group attached to a phenolic ring. Its structural formula can be represented as follows:

This compound is primarily used in the synthesis of various polymers and as an additive in different formulations.

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.

- Cytotoxic Effects : At elevated concentrations, it can induce cytotoxicity in certain cell lines, particularly melanocytes. For instance, studies have demonstrated that exposure to this compound can significantly reduce cell viability in immortalized melanocyte cell lines .

Case Studies and Research Findings

- Cell Viability Studies : In one study, the viability of human melanocytes was assessed after exposure to varying concentrations of this compound. Results indicated that at a concentration of 250 μM, cell viability decreased significantly (59.1% for PIG1 and 37.5% for PIG3V cell lines), while primary fibroblast cultures showed reduced sensitivity .

- Receptor Expression Modulation : The compound has been observed to upregulate the expression of various receptors involved in apoptosis pathways, including TRAIL receptors and TNF receptors. This suggests a potential role in sensitizing cells to immune-mediated cytotoxicity .

- Autoimmune Response Induction : Preliminary data suggest that the stress induced by this compound may lead to an autoimmune response against melanocytes, mediated by dendritic cells (DCs). This could have implications for understanding skin disorders related to melanocyte function .

Toxicological Profile

The toxicological effects of this compound are essential for evaluating its safety in industrial applications:

- Acute Toxicity : Studies indicate that high concentrations can lead to significant cytotoxic effects on melanocytes and fibroblasts.

- Chronic Exposure Risks : Long-term exposure may increase the risk of developing skin-related autoimmune conditions due to its effects on cellular stress responses.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(4-butylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVTMAQPHVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88581-00-4 | |

| Record name | Phenol, 4-(trans-4-butylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.